molecular formula C11H14ClN3O2 B572715 Methyl 1-(6-Chloro-3-pyridazinyl)piperidine-3-carboxylate CAS No. 1208086-32-1

Methyl 1-(6-Chloro-3-pyridazinyl)piperidine-3-carboxylate

Cat. No. B572715
M. Wt: 255.702
InChI Key: SIJUGBZUEMOBKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 1-(6-Chloro-3-pyridazinyl)piperidine-3-carboxylate” is a chemical compound with the CAS Number: 1208086-32-1 . It has a molecular weight of 255.7 . The IUPAC name for this compound is methyl 1-(6-chloro-3-pyridazinyl)-3-piperidinecarboxylate .


Molecular Structure Analysis

The InChI code for “Methyl 1-(6-Chloro-3-pyridazinyl)piperidine-3-carboxylate” is 1S/C11H14ClN3O2/c1-17-11(16)8-3-2-6-15(7-8)10-5-4-9(12)13-14-10/h4-5,8H,2-3,6-7H2,1H3 . This code provides a specific description of the molecule’s structure, including the number and arrangement of atoms.


Physical And Chemical Properties Analysis

“Methyl 1-(6-Chloro-3-pyridazinyl)piperidine-3-carboxylate” has a molecular weight of 255.7 . The compound is stored at room temperature .

Scientific Research Applications

Chemical Synthesis and Drug Development

Synthesis and Evaluation of Ligands for Receptors

Research on arylcycloalkylamines, including phenyl piperidines and their arylalkyl substituents, highlights their role in improving potency and selectivity for D2-like receptors. This is crucial for developing antipsychotic agents, showcasing how structural modifications in compounds similar to Methyl 1-(6-Chloro-3-pyridazinyl)piperidine-3-carboxylate could influence drug design for neurological disorders (Sikazwe et al., 2009).

Development of Tuberculosis Treatments

The exploration of piperazine derivatives, like Macozinone (PBTZ169), for the treatment of tuberculosis (TB) provides an example of how structural analogs of Methyl 1-(6-Chloro-3-pyridazinyl)piperidine-3-carboxylate could be pivotal in therapeutic applications. Macozinone targets the decaprenylphosphoryl ribose oxidase DprE1, essential for cell wall synthesis in Mycobacterium tuberculosis, indicating the potential for such compounds in antibiotic development (Makarov & Mikušová, 2020).

Biochemical Interactions and Pharmacology

Role in Cytochrome P450 Isoform Inhibition

The selectivity and potency of chemical inhibitors for cytochrome P450 isoforms are crucial for understanding drug metabolism and potential drug-drug interactions. Research on inhibitors, including structures related to Methyl 1-(6-Chloro-3-pyridazinyl)piperidine-3-carboxylate, plays a vital role in deciphering specific CYP isoform involvement in drug metabolism, aiding in safer drug development (Khojasteh et al., 2011).

Safety And Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) for "Methyl 1-(6-Chloro-3-pyridazinyl)piperidine-3-carboxylate" . The MSDS contains information on the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product.

properties

IUPAC Name

methyl 1-(6-chloropyridazin-3-yl)piperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O2/c1-17-11(16)8-3-2-6-15(7-8)10-5-4-9(12)13-14-10/h4-5,8H,2-3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIJUGBZUEMOBKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCN(C1)C2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-(6-Chloro-3-pyridazinyl)piperidine-3-carboxylate

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